methyl N-[(2-hydroxyphenyl)methyl]carbamate
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Overview
Description
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is an organic compound with the molecular formula C8H9NO3. It is a derivative of carbamic acid and features a hydroxyphenyl group attached to the nitrogen atom of the carbamate. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-[(2-hydroxyphenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of methyl chloroformate with 2-hydroxybenzylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-hydroxybenzylamine in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.
Major Products Formed
Oxidation: Formation of methyl N-[(2-oxophenyl)methyl]carbamate.
Reduction: Formation of methyl N-[(2-hydroxyphenyl)methyl]amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(2-hydroxyphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(2-hydroxyphenyl)carbamate]
- Methyl N-[(4-hydroxyphenyl)methyl]carbamate
- Methyl N-[(2-methoxyphenyl)methyl]carbamate
Uniqueness
Methyl N-[(2-hydroxyphenyl)methyl]carbamate is unique due to the presence of both a hydroxy group and a carbamate group, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This dual functionality makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
850791-50-3 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-[(2-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-6-7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3,(H,10,12) |
InChI Key |
OWRCTAQXLPMEQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=CC=C1O |
Purity |
95 |
Origin of Product |
United States |
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